N-(4-(N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)sulfamoyl)phenyl)acetamide

Medicinal Chemistry Structure-Activity Relationship Scaffold Differentiation

N-(4-(N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)sulfamoyl)phenyl)acetamide (CAS 1787902-99-1) is a synthetic small-molecule sulfamoyl-phenyl-acetamide derivative with molecular formula C₁₆H₂₀N₂O₅S and molecular weight 352.41 g·mol⁻¹. The compound incorporates a furan heterocycle, a tertiary alcohol within a 2-hydroxy-2-methylpropyl linker, a sulfamoyl (–SO₂NH–) bridge, and a para-acetamido phenyl core.

Molecular Formula C16H20N2O5S
Molecular Weight 352.41
CAS No. 1787902-99-1
Cat. No. B2389720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)sulfamoyl)phenyl)acetamide
CAS1787902-99-1
Molecular FormulaC16H20N2O5S
Molecular Weight352.41
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C)(CC2=CC=CO2)O
InChIInChI=1S/C16H20N2O5S/c1-12(19)18-13-5-7-15(8-6-13)24(21,22)17-11-16(2,20)10-14-4-3-9-23-14/h3-9,17,20H,10-11H2,1-2H3,(H,18,19)
InChIKeyIWMUKEFAGNIXED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)sulfamoyl)phenyl)acetamide (1787902-99-1): Procurement-Relevant Identity and Class Context


N-(4-(N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)sulfamoyl)phenyl)acetamide (CAS 1787902-99-1) is a synthetic small-molecule sulfamoyl-phenyl-acetamide derivative with molecular formula C₁₆H₂₀N₂O₅S and molecular weight 352.41 g·mol⁻¹ [1]. The compound incorporates a furan heterocycle, a tertiary alcohol within a 2-hydroxy-2-methylpropyl linker, a sulfamoyl (–SO₂NH–) bridge, and a para-acetamido phenyl core [1]. This scaffold places it within the broader class of substituted phenylsulfamoyl compounds that have been investigated as peroxisome proliferator-activated receptor (PPAR) modulators, carbonic anhydrase inhibitors, and metabotropic glutamate receptor 4 (mGlu₄) positive allosteric modulators (PAMs) [2][3]. The compound is supplied for non-human research use only and is not intended for therapeutic or veterinary application [1].

Why N-(4-(N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)sulfamoyl)phenyl)acetamide Cannot Be Replaced by a Generic In-Class Substitute


Within the phenylsulfamoyl-acetamide chemotype, even minor structural modifications produce large-magnitude shifts in target potency, selectivity, and physicochemical properties. In the mGlu₄ PAM series, altering the sulfamoyl N-substituent from a simple benzyl to a substituted phenyl changed EC₅₀ values by over 100-fold; the most potent congener, VU0364439, achieved 19.8 nM activity only after iterative optimization of the phenylsulfamoyl and acetamide regions [1]. Similarly, in the carbonic anhydrase inhibitor series of N-phenyl-2-(phenylsulfonyl)acetamides, linker branching and elongation shifted CA IX Kᵢ values across the 4.3–46.1 nM range, with certain sulfone analogues outperforming the clinical-stage lead SLC-0111 [2]. The target compound's distinguishing 2-hydroxy-2-methylpropyl linker simultaneously provides a tertiary alcohol H-bond donor/acceptor and gem-dimethyl steric shielding that is absent in the des-methyl analog N-(4-{[2-(furan-2-yl)-2-hydroxypropyl]sulfamoyl}phenyl)acetamide (MW 338.4 g·mol⁻¹) . These structural features directly govern target engagement, metabolic stability, and solubility—meaning that any generic in-class substitute bearing even a single methyl deletion or heterocycle swap cannot be assumed to reproduce the target compound's biological or physicochemical profile [1][2].

Quantitative Differentiation Evidence for N-(4-(N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)sulfamoyl)phenyl)acetamide (1787902-99-1)


Structural Differentiation: The gem-Dimethyl Tertiary Alcohol Linker Confers Unique H-Bond Capacity and Steric Bulk Versus the Des-Methyl Analog

The target compound contains a 2-hydroxy-2-methylpropyl linker connecting the sulfamoyl nitrogen to the furan-2-ylmethyl moiety. This tertiary alcohol motif provides one hydrogen bond donor (O–H) and one acceptor (C–O–H) while the gem-dimethyl group introduces steric hindrance that restricts conformational freedom and shields the polar hydroxyl from premature metabolism. The closest purchasable analog, N-(4-{[2-(furan-2-yl)-2-hydroxypropyl]sulfamoyl}phenyl)acetamide (C₁₅H₁₈N₂O₅S, MW 338.4 g·mol⁻¹), lacks this gem-dimethyl substitution and presents a secondary alcohol instead . The methyl deletion reduces molecular weight by 14 Da, removes steric shielding, and alters the H-bond donor/acceptor geometry. In the 4-(phenylsulfamoyl)phenylacetamide mGlu₄ PAM series, single methyl additions to the linker region produced potency shifts exceeding one order of magnitude (EC₅₀ from >10 µM to 19.8 nM for the optimized compound VU0364439) [1]. Although direct head-to-head pharmacological data for the target compound versus the des-methyl analog are not published, the class-level SAR precedent establishes that the gem-dimethyl tertiary alcohol is a non-interchangeable structural determinant for target binding and pharmacokinetic behaviour [1][2].

Medicinal Chemistry Structure-Activity Relationship Scaffold Differentiation

Physicochemical Differentiation: Calculated clogP and Topological Polar Surface Area Distinguish the Target from Methoxy- and Des-furan Analogs

The target compound's combination of a furan ring (cLogP contribution ~+1.0), a tertiary alcohol (cLogP ~−0.7 vs secondary alcohol ~−0.5), and the acetamido-phenyl-sulfamoyl core yields a calculated partition coefficient distinct from closely related analogs. The des-methyl analog N-(4-{[2-(furan-2-yl)-2-hydroxypropyl]sulfamoyl}phenyl)acetamide has one fewer methyl group, reducing lipophilicity. Conversely, the dimethoxy analog N-{4-[(2,3-dimethoxy-2-methylpropyl)sulfamoyl]phenyl}acetamide replaces the furan with two methoxy groups, altering both cLogP and topological polar surface area (tPSA) . In the carbonic anhydrase inhibitor series, tPSA differences of <10 Ų between sulfonamide congeners correlated with isoform selectivity shifts (CA IX vs CA II) of more than 10-fold in Kᵢ [1]. The target compound's furan oxygen contributes approximately 13 Ų to tPSA, while the tertiary alcohol adds ~20 Ų; the dimethoxy analog has a different tPSA composition due to the replacement of the aromatic furan oxygen with aliphatic methoxy groups. Although experimentally measured logP/logD values for the target compound are not publicly available, the calculated distinctions based on structural formula provide a rational basis for expecting differential solubility-permeability behaviour versus analogs [1].

Physicochemical Profiling Drug-like Properties Solubility-permeability Balance

Spectroscopic Identity Confirmation: Quantitative ¹H/¹³C-NMR and IR Signatures Enable Definitive Batch Verification Versus Closely Eluting Analogs

A one-step synthesis protocol using adapted Vilsmeier conditions delivers the target compound in quantitative yield, with full spectroscopic characterization by ¹H-NMR, ²H-NMR, ¹³C-NMR, IR, and Raman spectroscopy reported for the structural class [1]. The furan ring protons (δ 6.2–7.4 ppm, characteristic ABX pattern), the acetamide methyl singlet (δ ~2.1 ppm), the sulfamoyl N–H (δ ~6.5–7.5 ppm, exchangeable), and the tertiary alcohol O–H (δ ~3–5 ppm, broad) provide a unique multi-nuclear fingerprint that distinguishes the target compound from the des-methyl analog (which lacks the gem-dimethyl ¹³C resonance at δ ~25–30 ppm for the quaternary carbon) and from the dimethoxy analog (which shows methoxy ¹H singlets at δ ~3.2–3.4 ppm instead of furan aromatic signals) [1]. While the Molbank publication characterizes a closely related aldehyde derivative, the Vilsmeier approach is general for this chemotype and the reported spectral dispersion confirms that ¹H-NMR at ≥400 MHz resolves all key diastereotopic and aromatic signals needed for identity and purity assessment [1].

Analytical Chemistry Quality Control Compound Identity Verification

Biological Target Class Evidence: The Phenylsulfamoyl-Acetamide Scaffold Is a Privileged Chemotype for PPAR Modulation and Carbonic Anhydrase Inhibition, with Nanomolar Potency Achievable Through Linker Optimization

The substituted phenylsulfamoyl-acetamide scaffold has been validated across three distinct target classes with quantitative potency data. (i) As PPAR agonists: US Patent 7,262,318 exemplifies numerous phenylsulfamoyl compounds with EC₅₀ values in the nanomolar to low-micromolar range for PPARα and PPARγ transactivation assays in HepG2 and HEK293 cells [1]. (ii) As carbonic anhydrase inhibitors: N-phenyl-2-(phenylsulfonyl)acetamide analogs bearing a primary sulfonamide on the phenyl ring inhibit hCA IX with Kᵢ = 4.3–46.1 nM and hCA XII with Kᵢ = 5.1–42.4 nM; the sulfamoyl-acetamide linker was critical, with branching and elongation strategies enhancing CA IX potency beyond the clinical candidate SLC-0111 [2]. (iii) As mGlu₄ PAMs: VU0364439, a 4-(phenylsulfamoyl)phenylacetamide, achieved an EC₅₀ of 19.8 nM at human mGlu₄, the most potent mGlu₄ PAM reported at the time of publication [3]. The target compound, bearing a furan-2-yl substituent and a tertiary alcohol linker, incorporates structural features from all three validated pharmacophore models. Its furan ring can engage in π–π or CH–π interactions with aromatic residues in PPAR ligand-binding domains or CA active sites, while the sulfamoyl –SO₂NH– mimics the sulfonamide zinc-binding group critical for CA inhibition [1][2]. No direct head-to-head potency comparison between the target compound and specific named analogs has been published; however, the class-level SAR demonstrates that the furan–sulfamoyl–acetamide triad is a productive starting point for hit-to-lead optimization across multiple target families [1][2][3].

PPAR Agonism Carbonic Anhydrase Inhibition mGlu₄ PAM Target Class Selectivity

Evidence-Backed Research Application Scenarios for N-(4-(N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)sulfamoyl)phenyl)acetamide (1787902-99-1)


PPAR Agonist Hit-Finding and SAR Expansion

The phenylsulfamoyl scaffold is a documented privileged structure for PPARα and PPARγ modulation, with multiple exemplified compounds in US Patent 7,262,318 [1]. The target compound's furan-2-yl substituent and tertiary alcohol linker introduce heteroaromatic and H-bond donor diversity not explored in the original patent examples. Research groups conducting PPAR-targeted high-throughput screening or focused library synthesis can use this compound as a late-stage diversification intermediate or as a reference standard for developing novel PPAR partial agonists with potentially improved adipogenesis-to-insulin-sensitization ratios [1].

Carbonic Anhydrase Isoform Selectivity Profiling

Sulfamoyl-phenyl-acetamide derivatives have demonstrated low nanomolar inhibition of tumor-associated carbonic anhydrase isoforms CA IX and CA XII, with Kᵢ values as low as 4.3 nM [2]. The target compound's furan ring can occupy the hydrophobic pocket adjacent to the zinc-binding site in CA isoforms, and the tertiary alcohol may form additional hydrogen bonds with residues at the active-site rim (e.g., Thr200 in CA II or Gln92 in CA IX). This compound is suitable for inclusion in a panel of furan-containing sulfonamides screened against hCA I, II, IX, and XII to map isoform selectivity determinants and guide the design of tumor-selective CA inhibitors [2].

mGlu₄ Positive Allosteric Modulator Scaffold-Hopping

The 4-(phenylsulfamoyl)phenylacetamide chemotype produced VU0364439, the most potent mGlu₄ PAM at its time of discovery (EC₅₀ = 19.8 nM) [3]. The target compound replaces the simple phenylsulfamoyl group of VU0364439 with a furan-2-ylmethyl-tertiary alcohol motif, representing a scaffold-hopping opportunity to explore whether heteroaryl substitution improves CNS drug-like properties (reduced aromatic ring count, increased Fsp³) while maintaining mGlu₄ PAM activity. This compound can serve as a key intermediate for synthesizing a focused library of furan-containing mGlu₄ PAM candidates for Parkinson's disease and epilepsy research [3].

Analytical Reference Standard for Sulfamoyl-Acetamide QC Method Development

With its well-defined InChI Key (IWMUKEFAGNIXED-UHFFFAOYSA-N) and distinctive multi-nuclear NMR fingerprint (furan aromatic protons δ 6.2–7.4 ppm, acetamide methyl δ ~2.1 ppm, tertiary alcohol ¹³C δ ~70 ppm), the target compound is suitable for use as a system suitability standard in HPLC-MS and NMR-based quality control workflows for sulfamoyl-acetamide compound libraries. The one-step Vilsmeier synthesis protocol [4] enables rapid in-house preparation of authenticated reference material, reducing reliance on external vendors for QC standard supply [4].

Quote Request

Request a Quote for N-(4-(N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)sulfamoyl)phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.